6-Amino-5-nitronicotinic acid 6-Amino-5-nitronicotinic acid
Brand Name: Vulcanchem
CAS No.: 89488-06-2
VCID: VC1968459
InChI: InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)
SMILES: C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O
Molecular Formula: C6H5N3O4
Molecular Weight: 183.12 g/mol

6-Amino-5-nitronicotinic acid

CAS No.: 89488-06-2

Cat. No.: VC1968459

Molecular Formula: C6H5N3O4

Molecular Weight: 183.12 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-nitronicotinic acid - 89488-06-2

Specification

CAS No. 89488-06-2
Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
IUPAC Name 6-amino-5-nitropyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)
Standard InChI Key JDDGLUVPISQPKN-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O
Canonical SMILES C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Identification

6-Amino-5-nitronicotinic acid is a derivative of nicotinic acid with the molecular formula C₆H₅N₃O₄ and a molecular weight of 183.12 g/mol . It bears the CAS registry number 89488-06-2 and is also known by alternative names such as 6-amino-5-nitropyridine-3-carboxylic acid .

Structural Characteristics

The compound's structure consists of a pyridine ring with three key functional groups:

  • A carboxylic acid group at position 3

  • An amino group at position 6

  • A nitro group at position 5

This specific arrangement of functional groups contributes to its distinctive chemical reactivity and biological properties. The juxtaposition of the electron-withdrawing nitro group and the electron-donating amino group creates an interesting electronic distribution within the molecule.

Physical Properties

Table 1 summarizes the key physical properties of 6-Amino-5-nitronicotinic acid:

PropertyValue
Molecular FormulaC₆H₅N₃O₄
Molecular Weight183.12 g/mol
Physical AppearanceTypically a yellow to light yellow solid
SolubilitySoluble in polar organic solvents
InChI KeyJHKLCZNDTUKHHI-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(N=C1)N+[O-])C(=O)O

Synthetic Methods

Traditional Nitration Approach

The most common synthetic route to 6-Amino-5-nitronicotinic acid involves the nitration of 6-aminonicotinic acid. This process typically includes the following steps:

  • Treatment of 6-aminonicotinic acid with a nitrating agent (typically a mixture of concentrated sulfuric acid and nitric acid)

  • Careful temperature control to ensure selective nitration at the 5-position

  • Purification through recrystallization or other suitable purification techniques

Alternative Synthetic Routes

While direct information on alternative routes specific to 6-Amino-5-nitronicotinic acid is limited in the search results, insights can be gained from the synthesis of similar compounds. For instance, the synthesis of 6-hydroxy-5-nitronicotinic acid, a structurally related compound, involves:

  • Pre-nitration reaction of 6-hydroxynicotinic acid

  • Main nitration reaction under the effect of concentrated sulfuric acid and red fuming nitric acid with catalyst

  • Crystallization and purification steps

This approach could potentially be adapted for the synthesis of 6-Amino-5-nitronicotinic acid with appropriate modifications to accommodate the amino group.

Electrocatalytic Synthesis Considerations

Research on electrocatalytic synthesis of related compounds like 6-aminonicotinic acid suggests potential electrochemical routes. Silver electrodes have shown remarkable electrocatalytic effects for the reduction of bromo derivatives in the synthesis of aminonicotinic acids. These processes can be conducted in either divided or undivided cells with aluminum sacrificial anodes under constant potential or current density .

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of 6-Amino-5-nitronicotinic acid is largely determined by the presence of three reactive functional groups:

  • Amino Group (position 6): Acts as a nucleophile and can participate in various reactions including:

    • Nucleophilic substitution

    • Acylation

    • Diazotization

  • Nitro Group (position 5): Acts as an electron-withdrawing group and can undergo:

    • Reduction to form an amino group

    • Nucleophilic aromatic substitution reactions

  • Carboxylic Acid Group (position 3): Can participate in:

    • Esterification

    • Amidation

    • Reduction

    • Decarboxylation

Reduction Reactions

The nitro group can be reduced to an amino group using reducing agents such as:

  • Hydrogen gas with palladium catalyst

  • Tin(II) chloride in acidic conditions

  • Iron in acidic conditions

This reduction can lead to the formation of 5,6-diaminonicotinic acid.

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions, allowing for further derivatization of the molecule.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amino group, which can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.

Biological Activities and Applications

Antimicrobial Properties

Studies suggest that 6-Amino-5-nitronicotinic acid exhibits significant antimicrobial activity against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with a mechanism of action believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of 6-Amino-5-nitronicotinic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Receptor Interactions

Research into nicotinic acid derivatives, including 6-amino nicotinic acids, has revealed interesting receptor interactions. Some 6-amino nicotinic acids have been identified as selective agonists of GPR109b, a low-affinity receptor for niacin. Notably, some of these compounds exhibit high selectivity, showing no activity at the closely homologous high-affinity niacin receptor, GPR109a . This selective activity suggests potential applications in developing targeted therapeutics.

Research and Industrial Applications

Beyond its potential pharmaceutical applications, 6-Amino-5-nitronicotinic acid has applications in various research and industrial settings:

  • Materials Science: Used in the development of novel materials with specific electronic or optical properties.

  • Biological Studies: Employed in biochemical assays to study enzyme activity and protein interactions.

  • Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 6-Amino-5-nitronicotinic acid, including:

Table 3: Comparison of 6-Amino-5-nitronicotinic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceNotable Properties/Applications
6-Nitronicotinic acidC₆H₄N₂O₄168.11 g/molLacks amino group at position 6Building block in organic synthesis
6-Amino-5-nitronicotinamideC₆H₆N₄O₃182.14 g/molAmide instead of carboxylic acidPotential selective gliotoxicity
6-Hydroxy-5-nitronicotinic acidC₆H₄N₂O₅184.11 g/molHydroxyl instead of amino group at position 6Used in pharmaceutical synthesis
5-Hydroxy-6-nitronicotinic acidC₆H₄N₂O₅184.11 g/molDifferent positioning of hydroxyl and nitro groupsPotential anti-inflammatory effects

Structure-Activity Relationships

The positioning of functional groups significantly affects the chemical and biological properties of these compounds:

  • Amino vs. Hydroxyl at Position 6: The amino group in 6-Amino-5-nitronicotinic acid confers different hydrogen bonding capabilities and reactivity compared to the hydroxyl group in 6-Hydroxy-5-nitronicotinic acid.

  • Position of Nitro Group: The location of the nitro group influences the electronic distribution within the molecule, affecting its reactivity and potential interactions with biological targets.

  • Carboxylic Acid vs. Amide: The carboxylic acid in 6-Amino-5-nitronicotinic acid offers different derivatization opportunities and biological interactions compared to the amide in 6-Amino-5-nitronicotinamide .

Differences in Synthesis and Reactivity

The synthesis of these related compounds often follows similar routes but requires specific modifications:

  • The synthesis of 6-Hydroxy-5-nitronicotinic acid has been described in detail, involving the use of concentrated sulfuric acid and red fuming nitric acid with a catalyst .

  • 6-Aminonicotinic acid can be synthesized through electrocatalytic methods using silver cathodes, particularly effective for the reduction of bromo derivatives .

The reactivity patterns also differ based on the specific functional groups present:

  • Compounds with hydroxyl groups may undergo different substitution reactions compared to those with amino groups.

  • The position of the nitro group affects the sites available for nucleophilic attack and the ease of reduction.

Future Research Directions

Synthetic Methodology Advancements

Improvements in synthetic methods could enhance the accessibility and utility of 6-Amino-5-nitronicotinic acid:

  • Development of more selective and efficient nitration methods

  • Exploration of catalytic approaches to improve yield and reduce waste

  • Investigation of green chemistry approaches to make its synthesis more environmentally friendly

Structure Modification Studies

Systematic modification of the 6-Amino-5-nitronicotinic acid structure could lead to compounds with enhanced properties:

  • Introduction of additional functional groups to tune solubility and bioavailability

  • Exploration of different substituents at the amino group to modify receptor interactions

  • Development of prodrug forms to improve pharmacokinetic properties

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